(S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane

Catalog No.
S742632
CAS No.
956276-42-9
M.F
C10H18N2O2
M. Wt
198.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane

CAS Number

956276-42-9

Product Name

(S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane

IUPAC Name

tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-7-4-11-8(7)6-12/h7-8,11H,4-6H2,1-3H3/t7-,8+/m0/s1

InChI Key

YKGWXZRHRQUYTA-JGVFFNPUSA-N

SMILES

CC(C)(C)OC(=O)N1CC2CNC2C1

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CNC2C1

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CN[C@@H]2C1

(1S,5S)-3-Boc-3,6-diazabicyclo[3.2.0]heptane (CAS 956276-42-9) is a conformationally restricted, chiral bicyclic diamine building block widely utilized as a rigid bioisostere for piperazine and homopiperazine[1]. Featuring a fused azetidine-pyrrolidine core, this scaffold reduces the number of rotatable bonds and lowers the polar surface area (PSA) compared to open-chain diamines, directly improving pharmacokinetic properties such as metabolic stability and blood-brain barrier (BBB) penetration [2]. The tert-butoxycarbonyl (Boc) protecting group at the 3-position enables highly selective, orthogonal functionalization at the secondary amine (6-position) via cross-coupling or nucleophilic substitution, making it a critical precursor for synthesizing central nervous system (CNS) therapeutics, including nicotinic acetylcholine receptor (nAChR) agonists and oxytocin receptor (OTR) antagonists[1].

Research Fit

Chiral (1S,5S) building block Defined absolute stereochemistry for enantiopure target synthesis
Orthogonal N3-Boc protection Leaves N6 secondary amine free for chemoselective functionalisation
Conformationally constrained scaffold Rigid azetidine-pyrrolidine core as piperazine bioisostere replacement

Substituting (1S,5S)-3-Boc-3,6-diazabicyclo[3.2.0]heptane with generic piperazine, homopiperazine, or its (1R,5R) enantiomer leads to critical failures in both synthetic processability and downstream pharmacological efficacy[1]. Flexible diamines like piperazine lack the rigid 3D topography required to lock the basic nitrogen in the optimal vector for target binding, resulting in a dramatic loss of receptor subtype selectivity and affinity [1]. Furthermore, utilizing a racemic mixture or the incorrect enantiomer fundamentally alters the spatial orientation of the molecule, which in the case of nAChR ligands, can reduce target affinity by over 100-fold or shift the activity profile toward off-target receptors [2]. The presence of the Boc group is also non-negotiable for controlled step-wise synthesis; unprotected diamines require harsher conditions that can compromise sensitive heteroaryl linkages formed during late-stage API assembly [2].

Substitution Risk

6-Boc regioisomer (CAS 122848-57-1)
Protection on the strained azetidine nitrogen precludes the N6-first Buchwald-Hartwig sequence required by published SAR routes. Synthesis strategy must be redesigned.
(1R,5R) enantiomer
Inverts absolute configuration at both bridgehead carbons. Published α4β2 nAChR SAR shows (1R,5R) derivatives shift subtype selectivity toward α3β4, breaking the α4β2-biased profile.
Unprotected parent diamine (CAS 55402-83-0)
Lacks orthogonal protection; both N3 and N6 are reactive. Poor organic solubility (LogP ~ -0.2) complicates coupling in aprotic media and limits synthetic utility.

Stereospecific Receptor Affinity Enhancement

The (1S,5S) stereocenter of the 3,6-diazabicyclo[3.2.0]heptane core is critical for maximizing binding affinity to specific CNS targets [1]. In the development of α4β2 nicotinic acetylcholine receptor (nAChR) agonists, compounds utilizing the (1S,5S) configuration demonstrate sub-nanomolar binding affinities (Ki ~ 0.10 nM) [1]. In contrast, altering the stereochemistry to the (1R,5R) enantiomer or utilizing a racemic mixture significantly diminishes selectivity and increases off-target binding at the α3β4 receptor subtype, leading to unfavorable efficacy profiles[2].

Evidence DimensionTarget receptor affinity (Ki) and selectivity
Target Compound Data(1S,5S)-derived ligands achieve Ki ~ 0.10 nM for α4β2 nAChR with high selectivity.
Comparator Or Baseline(1R,5R) enantiomer or racemic mixtures
Quantified Difference>10-fold reduction in selectivity and significantly higher off-target α3β4 binding for the (1R,5R) isomer.
ConditionsRadioligand binding assays in HEK-293 cells expressing human nAChR subtypes.

Procurement of the enantiomerically pure (1S,5S) building block is mandatory to ensure the synthesized API achieves the required target selectivity and avoids off-target toxicity.

Protection site orthogonality
Class-level
N3-Boc leaves N6 free for first-step N-arylation or SNAr coupling
Preserves literature synthetic route fidelity
6-Boc isomer demands incompatible protection strategy; no direct swap

PSA Reduction and Enhanced BBB Penetration

Replacing flexible linkers or standard piperazine rings with the 3,6-diazabicyclo[3.2.0]heptane scaffold significantly improves the pharmacokinetic profile of CNS-active compounds [1]. Studies on oxytocin receptor (OTR) antagonists demonstrated that incorporating this rigid bicyclic system reduces the number of rotatable bonds and lowers the polar surface area (PSA) compared to open-chain oxyazetidine ethers or homopiperazines [1]. This structural rigidification directly translates to improved blood-brain barrier (BBB) penetration, a critical parameter for neuro-therapeutics, while maintaining optimal target potency [2].

Evidence DimensionBlood-brain barrier (BBB) penetration and PSA
Target Compound Data3,6-diazabicyclo[3.2.0]heptane derivatives exhibit restricted rotatable bonds and low PSA, enabling high BBB crossing.
Comparator Or BaselineFlexible oxyazetidine ethers or piperazine/homopiperazine analogs
Quantified DifferenceSignificant improvement in brain exposure and up to a 50-fold increase in binding potency compared to simple piperazine prototypes.
ConditionsIn vivo pharmacokinetic profiling and in vitro receptor binding assays.

Selecting this rigid bicyclic scaffold over standard piperazine derivatives is essential for developing CNS drugs that require high brain exposure and metabolic stability.

Enantiomer selectivity switch
Class-level
(1S,5S) series → α4β2 selectivity; (1R,5R) series → α3β4 preference
Determines nAChR subtype selectivity profile
Enantiomer choice is binary for biological readout; SAR from Abbott series confirms

Synthetic Processability and Orthogonal Protection

The 3-Boc protecting group on the 3,6-diazabicyclo[3.2.0]heptane scaffold is strategically positioned to allow exclusive functionalization of the secondary amine at the 6-position [1]. This orthogonal protection is crucial during the synthesis of complex APIs, enabling high-yielding Buchwald-Hartwig cross-coupling or SNAr reactions with heteroaryl halides without the risk of bis-alkylation or polymerization [1]. Following the coupling step, the Boc group can be quantitatively removed under mild acidic conditions, which preserves the integrity of the newly formed aryl-amine bonds [2].

Evidence DimensionRegioselectivity and coupling yield
Target Compound Data3-Boc-protected diamine allows >90% regioselective coupling at the N6 position.
Comparator Or BaselineUnprotected 3,6-diazabicyclo[3.2.0]heptane
Quantified DifferenceUnprotected diamines yield complex mixtures of mono- and bis-alkylated products, reducing the effective yield of the desired intermediate by >50%.
ConditionsPalladium-catalyzed cross-coupling (Buchwald-Hartwig) with heteroaryl halides.

The Boc-protected precursor is essential for scalable, high-yield manufacturing of specific mono-functionalized API intermediates, preventing costly purification steps.

α4β2 selectivity metric
Cross-study
α4β2/α3β4 selectivity ~3.8× (EC₅₀ 1,600 vs. 6,100 nM)
Supports α4β2-biased assay context
Data from BindingDB/ChEMBL; downstream (1S,5S) analog in FLIPR Ca²⁺ assay
Lipophilicity shift
Source review
XLogP3 ~0.5–0.8; Δ ~1.0–1.6 log units vs. unprotected parent
Improves organic-solvent compatibility for coupling reactions
Predicted values; experimental logP not available in open literature

Synthesis of nAChR Agonists

Ideal starting material for the synthesis of α4β2 nicotinic acetylcholine receptor ligands, such as Sofinicline (ABT-894), where the (1S,5S) stereochemistry is required for sub-nanomolar target affinity and high selectivity [1].

Development of CNS-Penetrant Therapeutics

Highly recommended for drug discovery programs targeting the central nervous system (e.g., OTR antagonists) that require the replacement of piperazine to lower PSA and improve blood-brain barrier (BBB) penetration [2].

Rigid Bioisostere Libraries

A critical building block for medicinal chemistry libraries aimed at scaffold-hopping, where conformationally restricted diamines are needed to improve the metabolic stability and target residence time of existing flexible leads [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
α4β2 nAChR ligand design
(1S,5S) absolute configuration
α4β2 vs. α3β4 selectivity profile
N6-selective Buchwald-Hartwig library
Orthogonal N3-Boc protection
Chemoselective N6 coupling without deprotection
Chiral ligand development
Rigid (S,S) bicyclic framework
Enantiomeric excess consistency in metal binding
β-lactamase inhibitor scaffold
Enantiopure 3,6-diazabicyclo[3.2.0]heptane
Stereochemical integrity in SAR

XLogP3

0.6

Wikipedia

Tert-Butyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate

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